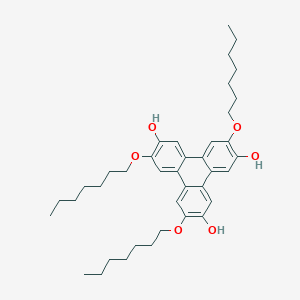![molecular formula C16H16N4O4 B14187147 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 921612-05-7](/img/structure/B14187147.png)
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a hydroxypropyl group, a nitrophenyl group, and a hydrazinylidene group
準備方法
The synthesis of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between an aldehyde and a primary amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Biology: It is investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties. Studies focus on its mechanism of action and efficacy in treating various diseases.
Industry: The compound is used in the development of sensors and materials with specific optical and electrochemical properties. Its unique structure allows for the design of advanced materials for industrial applications.
作用機序
The mechanism of action of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s hydrazinylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its nitrophenyl group can participate in redox reactions, affecting cellular processes. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic pathways.
類似化合物との比較
Similar compounds to 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include other Schiff bases with varying substituents. These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. Some examples of similar compounds are:
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
921612-05-7 |
|---|---|
分子式 |
C16H16N4O4 |
分子量 |
328.32 g/mol |
IUPAC名 |
2-(2-hydroxypropyliminomethyl)-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16N4O4/c1-11(21)9-17-10-12-8-14(4-7-16(12)22)19-18-13-2-5-15(6-3-13)20(23)24/h2-8,10-11,21-22H,9H2,1H3 |
InChIキー |
CBJWOPXFKSIHAM-UHFFFAOYSA-N |
正規SMILES |
CC(CN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)

![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)




![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)
